molecular formula C13H10N2 B13801817 11H-Dibenzo[c,f][1,2]diazepine CAS No. 256-91-7

11H-Dibenzo[c,f][1,2]diazepine

Cat. No.: B13801817
CAS No.: 256-91-7
M. Wt: 194.23 g/mol
InChI Key: MEQHTAQVHGSNOX-UHFFFAOYSA-N
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Description

11H-Dibenzo[c,f][1,2]diazepine is a heterocyclic compound with a unique structure that includes two benzene rings fused to a diazepine ring

Preparation Methods

The synthesis of 11H-Dibenzo[c,f][1,2]diazepine typically involves the following steps:

    Cyclization Reaction: The compound can be synthesized through a cyclization reaction involving the condensation of o-phenylenediamine with a suitable diketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

11H-Dibenzo[c,f][1,2]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzo[c,f][1,2]diazepin-11-one.

    Reduction: Reduction reactions can convert it into diaminobenzophenone and diaminodiphenylmethane.

    Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions.

    Major Products: Major products formed from these reactions include dibenzo[c,f][1,2]diazepin-11-one, diaminobenzophenone, and diaminodiphenylmethane.

Scientific Research Applications

11H-Dibenzo[c,f][1,2]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Dibenzo[c,f][1,2]diazepine involves its ability to undergo photo-switching and serve as a dipolarophile in photo-click reactions. This property makes it useful in bioorthogonal chemistry, where it can be used to achieve spatiotemporally controlled chemical ligation in live cells. The molecular targets and pathways involved include the interaction with diarylsydnone and the formation of covalent bonds under visible-light excitation .

Comparison with Similar Compounds

11H-Dibenzo[c,f][1,2]diazepine can be compared with other similar compounds, such as:

Properties

CAS No.

256-91-7

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

11H-benzo[c][1,2]benzodiazepine

InChI

InChI=1S/C13H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14-12/h1-8H,9H2

InChI Key

MEQHTAQVHGSNOX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=NC3=CC=CC=C31

Origin of Product

United States

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